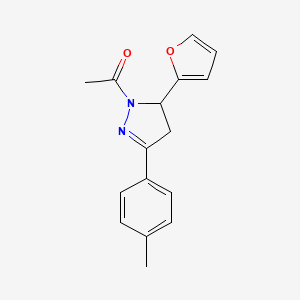
1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone” is a chemical compound that has been studied for its potential use in the synthesis of heterocyclic compounds with antimicrobial activity . It is synthesized from the reaction of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with different halogenated compounds .
Synthesis Analysis
The synthesis of this compound involves the reaction of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with different halogenated compounds . The structures of the newly synthesized compounds were elucidated based on elemental analysis, spectral data, and alternative synthetic routes whenever possible .Chemical Reactions Analysis
This compound is used in the synthesis of heterocyclic compounds with antimicrobial activity . It reacts with different halogenated compounds to produce various derivatives .Mecanismo De Acción
The mechanism of action of this compound varies depending on its application. In the field of medicine, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of inflammatory mediators. It has also been found to induce apoptosis in cancer cells.
In the field of agriculture, this compound has been found to disrupt the nervous system of insects and fungi, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone vary depending on its application. In the field of medicine, it has been found to reduce inflammation, inhibit tumor growth, and possess anti-microbial properties. It has also been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
In the field of agriculture, this compound has been found to protect crops from insect and fungal infestations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone in lab experiments include its ease of synthesis, low toxicity, and wide range of potential applications. However, its limitations include its limited solubility in water and its potential instability under certain conditions.
Direcciones Futuras
There are several future directions for the research and development of 1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone. In the field of medicine, further studies are needed to explore its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It also has potential as a novel anti-inflammatory drug.
In the field of agriculture, further studies are needed to explore its potential use as a plant growth regulator and as a natural pesticide.
In the field of material science, further studies are needed to explore its potential use as a corrosion inhibitor and as a dye for textiles.
In conclusion, this compound is a versatile chemical compound with a wide range of potential applications. Its ease of synthesis, low toxicity, and promising results in various scientific research applications make it a promising compound for further research and development.
Métodos De Síntesis
The synthesis of 1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone involves the reaction of furan-2-carbaldehyde, p-tolylhydrazine, and ethyl acetoacetate in the presence of a catalyst. The reaction proceeds through a condensation reaction followed by cyclization to form the pyrazoline ring. The final product is obtained through the purification process.
Aplicaciones Científicas De Investigación
1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has shown promising results in various scientific research applications. In the field of medicine, it has been found to possess anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
In the field of agriculture, this compound has been found to possess insecticidal and fungicidal properties. It has also been studied for its potential use as a plant growth regulator.
In the field of material science, this compound has been studied for its potential use as a corrosion inhibitor and as a dye for textiles.
Propiedades
IUPAC Name |
1-[3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-5-7-13(8-6-11)14-10-15(16-4-3-9-20-16)18(17-14)12(2)19/h3-9,15H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDMJSOAQXJLMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

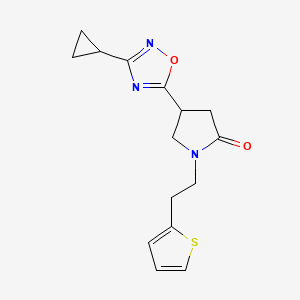
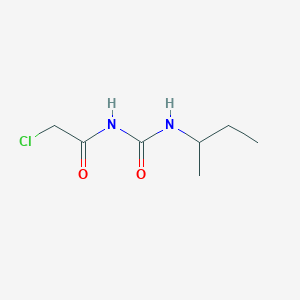
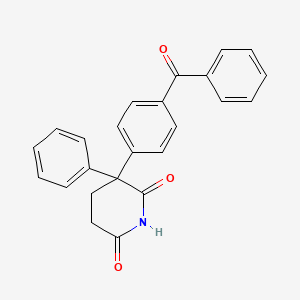

![2-(sec-butylthio)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2733248.png)
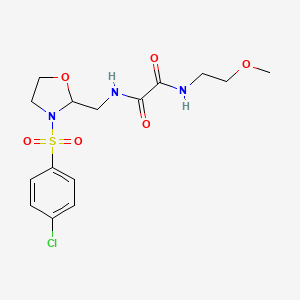
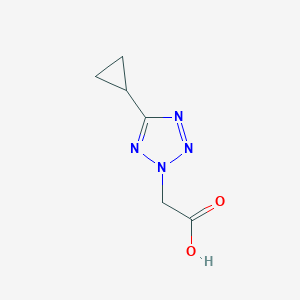
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B2733251.png)

![Ethyl 2-[[2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2733253.png)
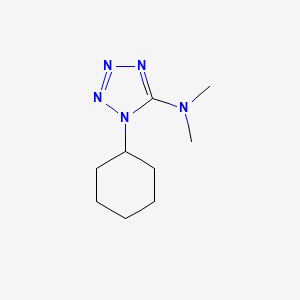

![(E)-6-(3-chlorostyryl)-3-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2733258.png)
![N-([2,3'-bipyridin]-5-ylmethyl)benzamide](/img/structure/B2733259.png)